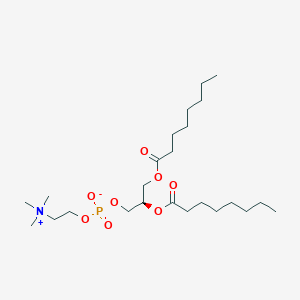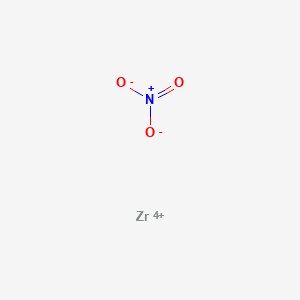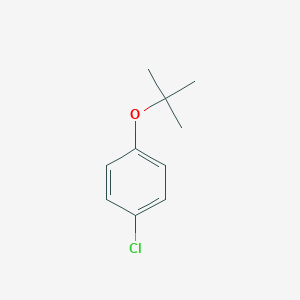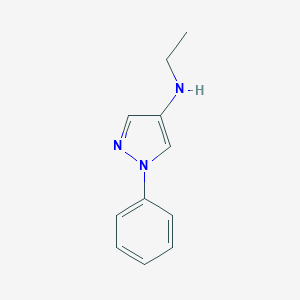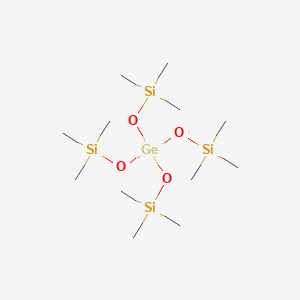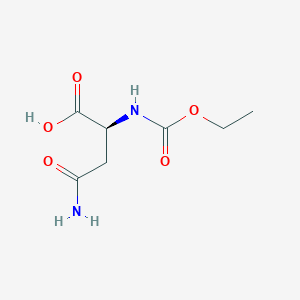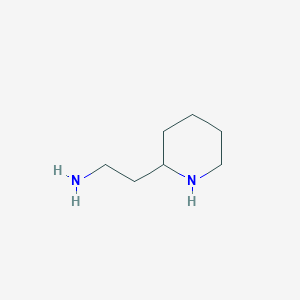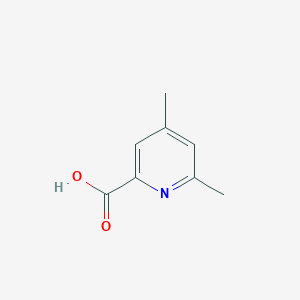![molecular formula C13H12N2 B096700 2,3-Dimethylbenzo[e]benzimidazole CAS No. 18838-79-4](/img/structure/B96700.png)
2,3-Dimethylbenzo[e]benzimidazole
Overview
Description
“2,3-Dimethylbenzo[e]benzimidazole” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .
Synthesis Analysis
Benzimidazole derivatives are synthesized by the solid-state condensation and direct sublimation (SSC-DS) method . The reaction yields and product stability are significantly affected by the identity of the diamine and anhydride substituents . There are two classical methods for benzimidazole synthesis, i.e., coupling of 1,2-diaminobenzenes with carboxylic acids and of 1,2-diaminobenzenes with aldehydes and ketones .
Molecular Structure Analysis
The molecular formula of “2,3-Dimethylbenzo[e]benzimidazole” is C13H12N2. The molecular weight is 196.25 g/mol.
Chemical Reactions Analysis
Benzimidazole derivatives are synthesized by the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported .
Future Directions
Benzimidazole and its derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . The research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent benzimidazole-containing drugs .
properties
IUPAC Name |
2,3-dimethylbenzo[e]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15(9)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEQLQJAYZVHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzo[e]benzimidazole | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

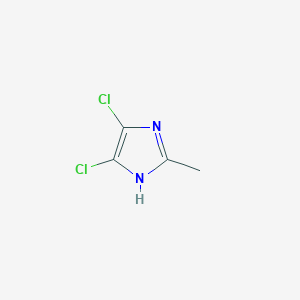
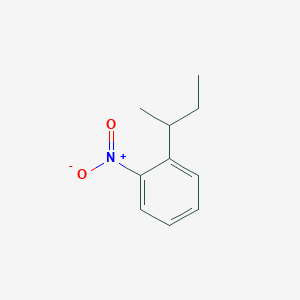
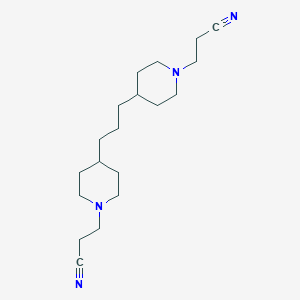
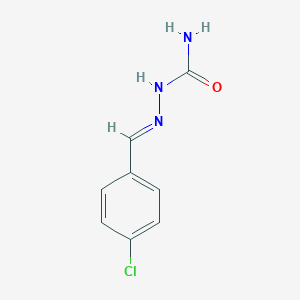
![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
